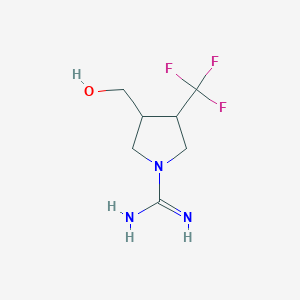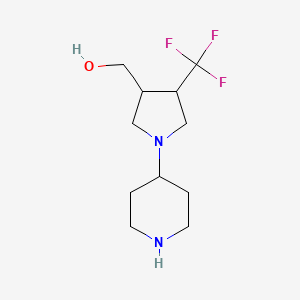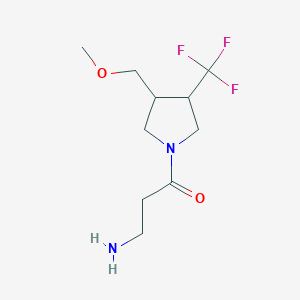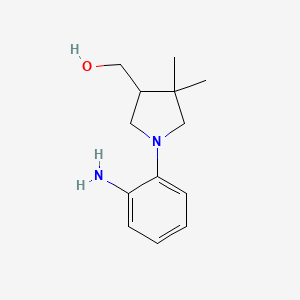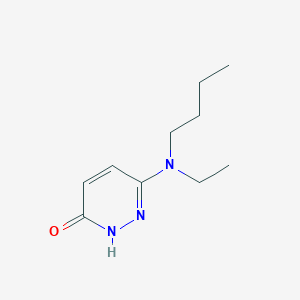
6-(Butyl(ethyl)amino)pyridazin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
Pyridazine synthesis, which is relevant to the synthesis of 6-(Butyl(ethyl)amino)pyridazin-3-ol, involves several methods . One approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis
Pyridazine compounds, including 6-(Butyl(ethyl)amino)pyridazin-3-ol, can undergo several types of chemical reactions. For instance, Cu (II)-catalyzed aerobic 6-endo-trig cyclizations can provide 1,6-dihydropyridazines and pyridazines . A TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A series of 3-substituted pyridazino and related compounds, including those structurally related to 6-(Butyl(ethyl)amino)pyridazin-3-ol, have been synthesized and evaluated for their antimicrobial activity. The research demonstrates the potential of pyridazine derivatives in the development of new antimicrobial agents. For instance, a study synthesized various pyridazine compounds and assessed their antimicrobial efficacy against six microorganisms, showcasing the potential application of these compounds in combating microbial infections (El-Mariah, Hosny, & Deeb, 2006).
Anticonvulsant Activity
Another research avenue for 6-(Butyl(ethyl)amino)pyridazin-3-ol related compounds is in the development of anticonvulsant medications. Compounds structurally similar to 6-(Butyl(ethyl)amino)pyridazin-3-ol have been synthesized and tested for their anticonvulsant properties. For example, derivatives of 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one, a compound related in structure, demonstrated significant anticonvulsant activity in the maximal electro shock (MES) method, indicating the potential of pyridazin-3-ol derivatives in treating convulsive disorders (Samanta et al., 2011).
Herbicidal Activities
The synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, structurally related to 6-(Butyl(ethyl)amino)pyridazin-3-ol, has shown promising results in herbicidal activities. These compounds have been evaluated through tests and demonstrated to inhibit chlorophyll at very low concentrations and exhibit high herbicidal activities against dicotyledonous plants, comparing favorably with commercial bleaching herbicides (Xu et al., 2008).
Antioxidant Activity
Research into pyridazine derivatives also extends to the exploration of their antioxidant properties. For instance, 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, which share a thematic chemical framework with 6-(Butyl(ethyl)amino)pyridazin-3-ol, have been synthesized and found to exhibit remarkable antioxidant activity. This suggests a potential application of these compounds in the development of antioxidant therapies, highlighting the versatility of pyridazine derivatives in various domains of scientific research (Zaki et al., 2017).
Eigenschaften
IUPAC Name |
3-[butyl(ethyl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-3-5-8-13(4-2)9-6-7-10(14)12-11-9/h6-7H,3-5,8H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCVBNUAWKJBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butyl(ethyl)amino)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



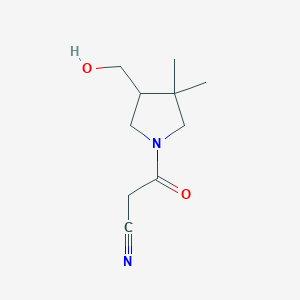
![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481352.png)
![6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine](/img/structure/B1481353.png)
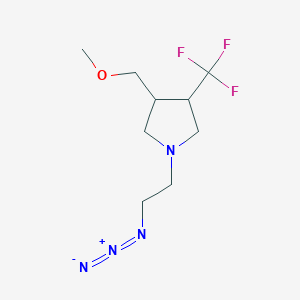
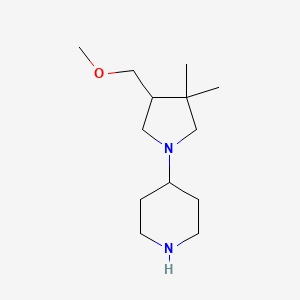
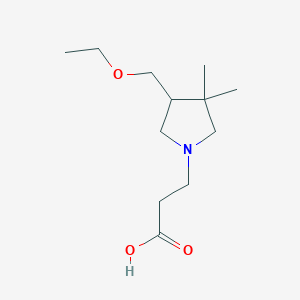
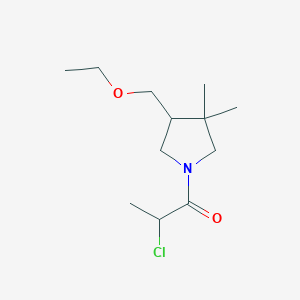
![3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1481360.png)
![4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-amine](/img/structure/B1481362.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481364.png)
